N-(2-methoxy-5-methylphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide
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Description
N-(2-methoxy-5-methylphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide, also known as MMBI, is a synthetic compound that has been extensively studied for its potential use in scientific research. MMBI has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological systems.
Scientific Research Applications
Synthesis and Electrophysiological Activity
Subheading : Synthesis and Cardiac Electrophysiological EffectsN-substituted imidazolylbenzamides, including compounds with the 1H-imidazol-1-yl moiety, have been synthesized and tested for their electrophysiological activity on the heart. Some of these compounds demonstrated significant potency in vitro, comparable to N-[2-(diethylamino)ethyl]-4- [(methylsulfonyl)amino]benzamide (sematilide), indicating the potential of the 1H-imidazol-1-yl group in producing class III electrophysiological activity in this chemical series. This research suggests the potential application of such compounds in addressing cardiac arrhythmias through their selective class III agent properties (Morgan et al., 1990).
Fluorescent Triazoles for Photophysical Studies
Subheading : Novel Fluorescent Triazoles with Photophysical ApplicationsResearch into 2-{2-[4-(N,N-diethylamino)–2–hydroxyphenyl]–1H–benzo[d]imidazol–6–yl}–2H–naphtho[1,2-d][1,2,3] triazole derivatives has opened up new avenues in the field of fluorescence. These compounds, synthesized from specific phenol and amino substituted naphthylsulfonic acids, exhibit unique absorption and emission characteristics, including blue and green fluorescence in solution. Their high thermal stability and comparative photophysical properties suggest potential applications in materials science and bioimaging, offering a new class of blue-emitting fluorophores for research and development (Padalkar et al., 2015).
Potential Antiulcer Agents from Imidazo[1,2-a]pyridines
Subheading : Imidazo[1,2-a]pyridines as Prospective Antiulcer AgentsThe synthesis of new imidazo[1,2-a]pyridines with substitutions at the 3-position has been explored for their potential as antiulcer agents. Although these compounds did not exhibit significant antisecretory activity, several showed promising cytoprotective properties in ethanol and HCl-induced ulcer models. This indicates their potential utility in developing new treatments for ulcers, focusing on cytoprotection rather than acid secretion inhibition (Starrett et al., 1989).
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-(2-methylsulfonylimidazol-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-13-7-8-17(26-2)16(11-13)21-18(23)14-5-4-6-15(12-14)22-10-9-20-19(22)27(3,24)25/h4-12H,1-3H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGCNOIDOQFOBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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